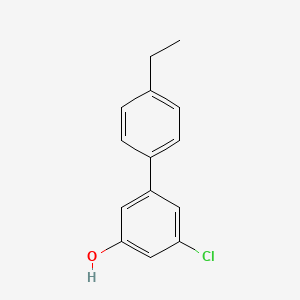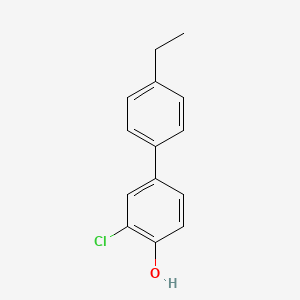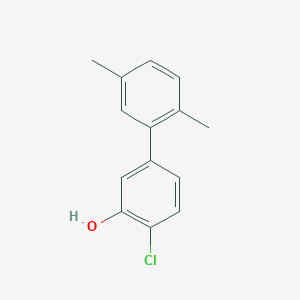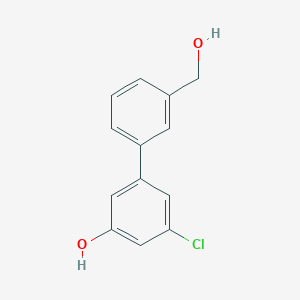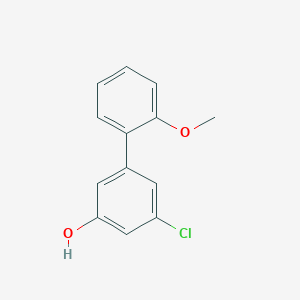
3-Chloro-5-(4-methoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(4-methoxyphenyl)phenol, 95% (3C5MPP) is a chemical compound with a wide range of applications in scientific research. It is an aromatic compound with a molecular weight of approximately 220 g/mol and a melting point of approximately 130 °C. 3C5MPP has been used in a variety of research applications, including as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a ligand in coordination chemistry. In addition, 3C5MPP has been studied for its potential applications in biochemistry, physiology, and medicine.
Applications De Recherche Scientifique
3-Chloro-5-(4-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a ligand in coordination chemistry. In addition, 3-Chloro-5-(4-methoxyphenyl)phenol, 95% has been studied for its potential applications in biochemistry, physiology, and medicine.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(4-methoxyphenyl)phenol, 95% is not fully understood. However, it is believed that 3-Chloro-5-(4-methoxyphenyl)phenol, 95% acts as a Lewis acid, meaning that it can accept a pair of electrons from an electron-rich species, such as a nucleophile, and form a covalent bond. This reaction can then facilitate the formation of other organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-methoxyphenyl)phenol, 95% are not fully understood. However, it has been shown to interact with certain proteins, enzymes, and hormones in the body, suggesting that it may have a role in regulating certain biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Chloro-5-(4-methoxyphenyl)phenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive, easy to synthesize, and can be used in a variety of research applications. However, there are some limitations to its use. For example, 3-Chloro-5-(4-methoxyphenyl)phenol, 95% is not very stable and can decompose relatively quickly. In addition, its toxicity and potential for causing skin irritation make it unsuitable for certain experiments.
Orientations Futures
There are several potential future directions for research on 3-Chloro-5-(4-methoxyphenyl)phenol, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in biochemistry, physiology, and medicine. In addition, further research into its stability and toxicity could help to identify ways to improve its safety and efficacy for use in laboratory experiments. Finally, further research into its use as a catalyst and reagent in organic synthesis could help to identify new and more efficient methods of synthesis.
Méthodes De Synthèse
3-Chloro-5-(4-methoxyphenyl)phenol, 95% can be synthesized in a variety of ways. One method involves the reaction of 4-chlorophenol with 4-methoxyphenol in the presence of a base, such as sodium hydroxide, at a temperature of approximately 150 °C. The reaction yields 3-Chloro-5-(4-methoxyphenyl)phenol, 95% in approximately 95% yield. This method is relatively simple and cost-effective, making it a popular choice for research applications.
Propriétés
IUPAC Name |
3-chloro-5-(4-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFCGKUTAQKLGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685888 |
Source


|
| Record name | 5-Chloro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methoxyphenyl)phenol | |
CAS RN |
1261979-79-6 |
Source


|
| Record name | 5-Chloro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


